

# Toxoflavin-13C4 certificate of analysis and specifications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Toxoflavin-13C4

Cat. No.: B12422362

[Get Quote](#)

## Toxoflavin-13C4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Toxoflavin-13C4**, a labeled variant of the bioactive compound toxoflavin. This document details the certificate of analysis, specifications, relevant experimental protocols, and key biological pathways associated with its mechanism of action.

## Certificate of Analysis and Specifications

**Toxoflavin-13C4** is a stable isotope-labeled form of toxoflavin, an antagonist of the transcription factor 4 (TCF4)/ $\beta$ -catenin complex and an inhibitor of KDM4A, exhibiting antitumor and antibiotic properties.[1] The incorporation of four  $^{13}\text{C}$  atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The following tables summarize the typical specifications for **Toxoflavin-13C4**, based on commercially available information.

Table 1: General Properties and Specifications

Parameter	Specification	Source
Appearance	Solid	[2][3]
Empirical Formula	$^{13}\text{C}_4\text{C}_3\text{H}_7\text{N}_5\text{O}_2$	[2][3][4]
Molecular Weight	197.13 g/mol	[2][3][4]
Isotopic Purity	$\geq 98$ atom % $^{13}\text{C}$	[2][3]
Chemical Purity (Assay)	$\geq 95\%$ (CP)	[2][3]
Storage Temperature	-20°C	[2][3]
Mass Shift	M+4	[2][3]

Table 2: Identification and Analytical Data

Identifier	Value	Source
MDL Number	MFCD32672280	[2][3][4]
SMILES String	CN(N=[ $^{13}\text{C}$ ]N=[ $^{13}\text{C}$ ]1[ $^{13}\text{C}$ ]2=O) [ $^{13}\text{C}$ ]1=NC(N2C)=O	[2][3]
InChI Key	SLGRAIAQIAUZAQ- PQVJJBODSA-N	[2][3]

## Experimental Protocols

The quality and identity of **Toxoflavin- $^{13}\text{C}_4$**  are typically assessed using a combination of chromatographic and spectroscopic techniques. While specific protocols may vary between manufacturers, the following methodologies represent standard approaches for the analysis of this compound.

## Purity Determination by High-Performance Liquid Chromatography (HPLC)

Purity analysis is crucial to ensure the absence of unlabeled toxoflavin and other impurities. A common method is reverse-phase HPLC coupled with a suitable detector (e.g., UV or mass spectrometry).

Methodology:

- **Sample Preparation:** A stock solution of **Toxoflavin-13C4** is prepared in a suitable solvent such as methanol or acetonitrile. A series of dilutions are then made to establish a calibration curve.
- **Chromatographic Conditions:**
  - **Column:** A C18 reverse-phase column is typically used.
  - **Mobile Phase:** A gradient elution is often employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid) and increasing the percentage of an organic solvent (e.g., acetonitrile with 0.1% formic acid).
  - **Flow Rate:** A typical flow rate is between 0.2 and 1.0 mL/min.
  - **Detection:** UV detection at the wavelength of maximum absorbance for toxoflavin, or mass spectrometry for more sensitive and specific detection.
- **Data Analysis:** The purity is determined by integrating the peak area of **Toxoflavin-13C4** and comparing it to the total area of all observed peaks.

## Identity Confirmation by Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of **Toxoflavin-13C4**. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.<sup>[5][6]</sup>

Methodology:

- **Ionization:** Electrospray ionization (ESI) is a common technique for polar molecules like toxoflavin.

- **Mass Analysis:** The sample is introduced into the mass spectrometer, and the mass-to-charge ratio ( $m/z$ ) of the ions is measured. For **Toxoflavin-13C4**, the expected  $[M+H]^+$  ion would be approximately 198.08, reflecting the incorporation of four  $^{13}\text{C}$  atoms compared to the unlabeled toxoflavin  $[M+H]^+$  of approximately 194.07.[5]
- **Isotopic Distribution:** The isotopic pattern of the molecular ion is analyzed to confirm the level of  $^{13}\text{C}$  enrichment.

## Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and confirms the positions of the  $^{13}\text{C}$  labels.

Methodology:

- **Sample Preparation:** A sufficient amount of **Toxoflavin-13C4** is dissolved in a deuterated solvent (e.g., DMSO- $d_6$  or  $\text{CDCl}_3$ ).
- $^1\text{H}$  NMR: The proton NMR spectrum is acquired to confirm the overall structure. The signals may show coupling to the adjacent  $^{13}\text{C}$  atoms, resulting in characteristic splitting patterns.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show significantly enhanced signals for the four labeled carbon positions, confirming the isotopic labeling. The chemical shifts of these carbons can be compared to the unlabeled standard to ensure structural integrity.

## Signaling Pathways and Biological Context

Toxoflavin is a biologically active molecule with a range of effects on cellular processes. Understanding these pathways is crucial for researchers utilizing **Toxoflavin-13C4** in their studies.

### Inhibition of the IRE1 $\alpha$ -XBP1 Signaling Pathway

Toxoflavin has been identified as a potent inhibitor of the inositol-requiring enzyme 1 $\alpha$  (IRE1 $\alpha$ ) RNase activity, a key component of the unfolded protein response (UPR).[7] The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the

endoplasmic reticulum (ER). The IRE1 $\alpha$  pathway plays a critical role in restoring ER homeostasis but can also contribute to disease pathogenesis when chronically activated.

The following diagram illustrates the canonical IRE1 $\alpha$ -XBP1 signaling pathway and the inhibitory action of toxoflavin.



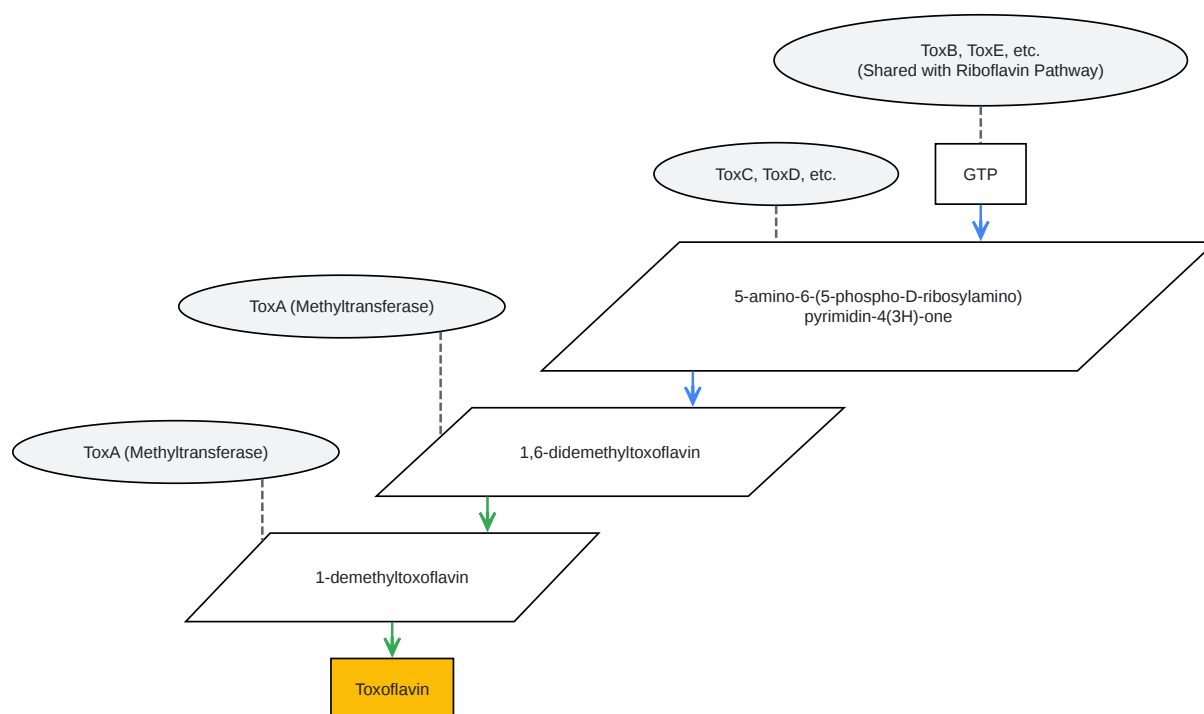
[Click to download full resolution via product page](#)

IRE1 $\alpha$ -XBP1 signaling pathway and inhibition by toxoflavin.

## Toxoflavin Biosynthesis Pathway

Toxoflavin is a secondary metabolite produced by several species of bacteria, including *Burkholderia glumae*. Its biosynthesis originates from guanosine triphosphate (GTP) and shares early steps with the riboflavin biosynthesis pathway. The tox operon, consisting of genes like *toxA*, *toxB*, *toxC*, *toxD*, and *toxE*, encodes the enzymes responsible for its production.

The following diagram outlines the key steps in the toxoflavin biosynthesis pathway.



[Click to download full resolution via product page](#)

Simplified overview of the toxoflavin biosynthesis pathway.

## Safety Information

Toxoflavin is classified as acutely toxic if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the available information on **Toxoflavin-13C4** for research purposes. For specific applications and detailed analytical procedures, it is

recommended to consult the documentation provided by the supplier and relevant scientific literature.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The IRE1 $\alpha$ -XBP1 Pathway of the Unfolded Protein Response is Required for Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Differential regulation of toxoflavin production and its role in the enhanced virulence of Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxoflavin Produced by Burkholderia gladioli from Lycoris aurea Is a New Broad-Spectrum Fungicide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of High-Resolution Mass Spectrometry for the Quantitative Analysis of Mycotoxins in Complex Feed Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of the IRE1 $\alpha$ -XBP1 Pathway and XBP1s-Dependent Transcriptional Reprogramming in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxoflavin-13C4 certificate of analysis and specifications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422362#toxoflavin-13c4-certificate-of-analysis-and-specifications]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)